molecular formula C18H20N2O5S B11254249 N-(3-methoxyphenyl)-6-methyl-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

N-(3-methoxyphenyl)-6-methyl-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

Cat. No.: B11254249
M. Wt: 376.4 g/mol
InChI Key: PQQAODCGSHHVHC-UHFFFAOYSA-N
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Description

4-METHANESULFONYL-N-(3-METHOXYPHENYL)-6-METHYL-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE is a complex organic compound with a unique structure that includes a benzoxazine ring, a methanesulfonyl group, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-METHANESULFONYL-N-(3-METHOXYPHENYL)-6-METHYL-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Benzoxazine Ring: This can be achieved through the reaction of an appropriate phenol derivative with an amine and formaldehyde under acidic or basic conditions.

    Introduction of the Methanesulfonyl Group: This step involves the sulfonylation of the benzoxazine intermediate using methanesulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Methoxyphenyl Group: This can be done through a nucleophilic substitution reaction where the methoxyphenyl group is introduced to the benzoxazine ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-METHANESULFONYL-N-(3-METHOXYPHENYL)-6-METHYL-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The sulfonyl group can be reduced to a sulfide under strong reducing conditions.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield an aldehyde or carboxylic acid, while reduction of the sulfonyl group can produce a sulfide.

Scientific Research Applications

4-METHANESULFONYL-N-(3-METHOXYPHENYL)-6-METHYL-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a biochemical probe or as a precursor for biologically active compounds.

    Medicine: Research may explore its potential as a therapeutic agent or as a lead compound for drug development.

    Industry: It can be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 4-METHANESULFONYL-N-(3-METHOXYPHENYL)-6-METHYL-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The methanesulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. The benzoxazine ring may interact with specific receptors or enzymes, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    4-METHANESULFONYL-N-[(3-METHOXYPHENYL)METHYL]ANILINE: This compound has a similar structure but lacks the benzoxazine ring.

    4-METHANESULFONYL-N-[1-(3-METHOXYPHENYL)ETHYL]ANILINE: This compound also has a similar structure but with different substituents on the nitrogen atom.

Uniqueness

The uniqueness of 4-METHANESULFONYL-N-(3-METHOXYPHENYL)-6-METHYL-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE lies in its combination of functional groups and the presence of the benzoxazine ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C18H20N2O5S

Molecular Weight

376.4 g/mol

IUPAC Name

N-(3-methoxyphenyl)-6-methyl-4-methylsulfonyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide

InChI

InChI=1S/C18H20N2O5S/c1-12-7-8-16-15(9-12)20(26(3,22)23)11-17(25-16)18(21)19-13-5-4-6-14(10-13)24-2/h4-10,17H,11H2,1-3H3,(H,19,21)

InChI Key

PQQAODCGSHHVHC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC(CN2S(=O)(=O)C)C(=O)NC3=CC(=CC=C3)OC

Origin of Product

United States

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